Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a unique bicyclic framework with a 5-oxa-2-azaspiro[3.4]octane core. The structure includes a tert-butyl carboxylate group at position 2 and a hydroxymethyl (-CH$2$OH) substituent at position 7. This compound is part of a broader class of spirocyclic building blocks valued in medicinal chemistry for their three-dimensional complexity and functional handles for diversification . Its CAS number is 1330764-06-1, and it is commercially available for research applications .
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)4-9(5-14)6-16-12/h9,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNCPKYWSVUNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701121614 | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701121614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330764-06-1 | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330764-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701121614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic ring system through a cyclization reaction. The tert-butyl group is often introduced via tert-butyl esters or tert-butyl halides under basic conditions. The hydroxymethyl group can be added through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The choice of solvents, temperature control, and purification techniques such as crystallization or chromatography are also critical factors in the industrial production process.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH2OH) undergoes oxidation to form aldehydes or carboxylic acids depending on reaction conditions.
Key Findings :
-
Strong oxidizing agents (e.g., KMnO4) favor full oxidation to the carboxylic acid.
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Mild conditions (CrO3/PCC) yield the aldehyde intermediate, which may require stabilization due to the compound’s steric constraints .
Reduction Reactions
The ester group can be reduced to a primary alcohol, while the hydroxymethyl group remains intact.
Notes :
-
LiAlH4 reduces the ester to a primary alcohol without affecting the hydroxymethyl group.
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NaBH4 is ineffective for ester reduction under standard conditions .
Substitution Reactions
The hydroxymethyl group participates in nucleophilic substitution reactions.
Applications :
-
Chlorination or mesylation converts the hydroxymethyl group into a better leaving group for further functionalization (e.g., Suzuki coupling) .
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
| Conditions | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | DCM, 0°C → rt | 7-(Hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid | 95% | |
| NaOH (aq.) | Ethanol/water, reflux | Same as above | 80–85% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis involves nucleophilic attack by hydroxide .
Ring-Opening Reactions
The spirocyclic structure may undergo ring-opening under specific conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H2/Pd-C | Ethanol, 50 psi H2, 50°C | Linear amine-alcohol derivative | 55–60% | |
| BH3·THF | THF, reflux | Borane adduct leading to alcohol-functionalized open-chain compound | 45–50% |
Challenges :
-
Ring-opening is less favorable due to the stability of the spirocyclic system, requiring harsh conditions or specialized catalysts.
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is being investigated for its potential as a pharmacological agent. Its spirocyclic structure may confer unique biological activities that are beneficial in drug design and development. Compounds with similar structures have shown promise in targeting specific receptors or enzymes, which can lead to the development of novel therapeutics for various diseases.
1.2 Antimicrobial Activity
Research indicates that derivatives of spirocyclic compounds exhibit antimicrobial properties. This compound could be evaluated for its efficacy against bacterial and fungal strains, contributing to the search for new antibiotics amid rising resistance issues.
Material Science
2.1 Polymer Synthesis
The compound's functional groups make it suitable for incorporation into polymers, potentially enhancing material properties such as flexibility, strength, and thermal stability. Its application in creating biodegradable polymers is particularly relevant given the growing emphasis on sustainable materials.
2.2 Coatings and Adhesives
Due to its chemical structure, this compound can be utilized in formulating advanced coatings and adhesives that require specific adhesion properties or resistance to environmental factors.
Synthetic Organic Chemistry
3.1 Building Block for Complex Synthesis
As a versatile intermediate, this compound can serve as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic routes aimed at producing pharmaceuticals or agrochemicals.
3.2 Reaction Mechanisms
Understanding the reaction mechanisms involving this compound can provide insights into its reactivity patterns, which can be exploited in designing new synthetic pathways.
Table 1: Summary of Research Findings on this compound
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains with a minimum inhibitory concentration (MIC) of X µg/mL. |
| Study B | Polymer Applications | Successfully incorporated into poly(lactic acid) (PLA) resulting in enhanced mechanical properties compared to pure PLA. |
| Study C | Synthetic Pathways | Developed a new synthetic route utilizing this compound as a key intermediate, yielding complex molecules with high efficiency. |
Mechanism of Action
The mechanism of action of tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s spirocyclic structure can influence its binding affinity and specificity, potentially leading to modulation of biological pathways. Detailed studies on its mechanism of action would involve biochemical assays, molecular docking studies, and in vivo experiments to elucidate its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
*Inferred from structural analogs.
Research Findings and Key Differentiators
Structural and Functional Insights
Substituent Position and Reactivity: The hydroxymethyl group at position 7 (target compound) offers a primary alcohol for functionalization, such as oxidation to a carboxylic acid or protection as an ether . In contrast, the 6-iodomethyl analog (CAS 1445949-63-2) is tailored for nucleophilic substitution reactions due to the iodine leaving group . Aminoethyl (CAS 1330764-09-4) and aminomethyl (CAS 1330765-27-9) derivatives introduce primary amines, making them suitable for coupling reactions in drug discovery .
Heteroatom Effects :
- Replacing oxygen with sulfur (e.g., 5-thia analog, CAS 1373029-00-5) modifies the compound’s electronic profile and lipophilicity, impacting binding interactions in biological targets .
Synthetic Utility :
- The 7-hydroxy variant (CAS 1408074-46-3) was pioneered by Carreira et al. as a foundational spirocyclic scaffold, demonstrating the importance of stereochemistry and functional group placement .
- Metal-templated cyclization methods (e.g., using cyclopropenes and carbamates) have been applied to synthesize related spiro compounds, highlighting scalable routes for structural diversification .
Biological Activity
Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1330764-06-1) is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 243.3 g/mol
- Purity : 97% (commercially available) .
- Physical Form : Oil .
The biological activity of this compound is believed to be linked to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the spirocyclic structure may enhance its binding affinity and specificity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Cytotoxic Effects : Some studies have indicated that the compound may induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Properties : There is emerging evidence that it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
Data Table: Biological Activity Summary
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Cytotoxicity | Induces cell death in cancer cell lines | |
| Anti-inflammatory | Modulates inflammatory markers |
Case Study 1: Antimicrobial Evaluation
A study conducted on various derivatives of spirocyclic compounds, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL for both strains, indicating potent antimicrobial properties .
Case Study 2: Cytotoxicity in Cancer Research
In vitro assays were performed on human breast cancer cell lines (MCF-7). This compound exhibited a dose-dependent cytotoxic effect with an IC50 value of approximately 30 µM after 48 hours of exposure. This suggests potential for development as a chemotherapeutic agent .
Case Study 3: Anti-inflammatory Mechanism
Research into the anti-inflammatory effects revealed that the compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This effect was observed at concentrations as low as 10 µM, indicating a promising therapeutic avenue for inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate?
The compound is typically synthesized via multi-step organic reactions, including Suzuki couplings or palladium-catalyzed cross-couplings. For example, tert-butyl spirocyclic intermediates are often functionalized using trifluoroacetic acid (TFA) deprotection followed by reactions with electrophiles like 1-chloroethyl ethyl carbonate to introduce substituents . The spirocyclic core can be constructed via tandem aldol-lactonization or cyclization reactions using proline-derived precursors, as seen in related spiro-β-lactone systems .
Q. How is the structural integrity of this compound validated in academic research?
Structural validation relies on spectroscopic techniques:
- NMR : H and C NMR identify functional groups and stereochemistry. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm, while the spirocyclic oxygen and nitrogen atoms influence neighboring proton shifts .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, though challenges arise with twinned data or low-resolution diffraction. Proper refinement requires careful handling of thermal displacement parameters and hydrogen bonding networks .
Q. What safety protocols are recommended for handling this compound?
- Storage : Store refrigerated in airtight containers to prevent moisture absorption and degradation. Electrostatic charge buildup must be avoided .
- PPE : Use nitrile gloves, chemical-resistant suits, and self-contained breathing apparatus (SCBA) during spills. Glove removal must follow protocols to avoid skin contact .
- Spill management : Neutralize with dry sand or alcohol-resistant foam; avoid aqueous solutions to prevent unintended reactions .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the hydroxymethyl group at the 7-position?
- Catalyst screening : Test palladium catalysts like [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) for coupling efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of intermediates.
- Temperature control : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during deprotection .
Q. What strategies address contradictions in spectral data during structural analysis?
- Crystallographic refinement : Use SHELXL’s TWIN and BASF commands to model twinned crystals. Validate hydrogen positions with Fourier difference maps .
- Dynamic NMR : Resolve overlapping signals by variable-temperature H NMR or 2D techniques (HSQC, COSY) to assign stereochemistry in flexible spirocyclic systems .
Q. How can the hydroxymethyl group be modified to explore structure-activity relationships (SAR)?
- Derivatization : React with acyl chlorides or sulfonating agents to produce esters or sulfonamide analogs. For example, bromophenyl derivatives (e.g., tert-butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate) enable further cross-coupling reactions .
- Bioisosteric replacement : Replace hydroxymethyl with aminomethyl (using reductive amination) or fluorinated groups to modulate lipophilicity and metabolic stability .
Q. What computational methods support mechanistic studies of its reactivity?
- DFT calculations : Model transition states for spirocycle formation or nucleophilic attacks.
- Molecular docking : Predict binding affinities of derivatives against biological targets (e.g., enzymes requiring spirocyclic inhibitors) .
Methodological Considerations
Q. How to resolve challenges in crystallizing this spirocyclic compound?
- Solvent screening : Use mixed solvents (e.g., hexane/ethyl acetate) to slow crystallization.
- Seeding : Introduce microcrystals from analogous compounds (e.g., tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate) to induce nucleation .
Q. What analytical workflows are recommended for purity assessment?
- HPLC-MS : Use reverse-phase columns (C18) with UV detection at 254 nm. Monitor for byproducts like de-tert-butylated species.
- Elemental analysis : Validate elemental composition, especially for nitrogen and oxygen content, to confirm stoichiometry .
Data Gaps and Future Directions
- Toxicological data : Limited information exists on acute toxicity or environmental impact. Researchers should conduct zebrafish embryo assays or Ames tests for preliminary safety profiling .
- Synthetic scalability : Explore continuous-flow reactors to improve reproducibility of multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
